3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole
Description
Propriétés
IUPAC Name |
3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-1-(4-fluorophenyl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF2N2O3S/c23-20-5-2-6-21(25)19(20)14-30-17-4-1-3-15(13-17)22-11-12-27(26-22)31(28,29)18-9-7-16(24)8-10-18/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHKKDPTQAADSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C3=NN(C=C3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Benzyl Ether: The reaction between 2-chloro-6-fluorobenzyl alcohol and 3-hydroxybenzaldehyde under basic conditions to form the benzyl ether intermediate.
Pyrazole Formation: Cyclization of the benzyl ether intermediate with hydrazine hydrate to form the pyrazole ring.
Sulfonylation: Introduction of the sulfonyl group using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially modifying the pyrazole ring or the benzyl ether linkage.
Coupling Reactions: The phenyl and pyrazole rings can be involved in coupling reactions such as Suzuki-Miyaura or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the aromatic rings, while oxidation could lead to the formation of ketones or carboxylic acids.
Applications De Recherche Scientifique
Anti-inflammatory Applications
Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. Research indicates that many compounds within this class exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes.
- Mechanism of Action: The compound interacts with COX-2, leading to reduced production of pro-inflammatory mediators. Studies have shown that derivatives similar to 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole possess significant anti-inflammatory effects with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib .
| Compound | IC50 (μM) | COX Selectivity |
|---|---|---|
| 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole | TBD | High |
| Celecoxib | 0.78 | Moderate |
Anticancer Potential
The anticancer properties of pyrazole derivatives are another significant area of research. The compound's structure allows it to interact with various molecular targets involved in cancer progression.
- Targeting Mechanisms: Studies suggest that this compound may inhibit specific kinases or transcription factors pivotal in tumor growth and survival. For instance, pyrazole derivatives have shown promise in inhibiting the proliferation of cancer cell lines through apoptosis induction .
| Cancer Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | TBD | Apoptosis Induction |
| A549 (Lung Cancer) | TBD | Cell Cycle Arrest |
Case Study 1: Anti-inflammatory Efficacy
A study conducted by Bekhit et al. demonstrated that a series of pyrazole derivatives, including compounds structurally related to 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole, exhibited significant anti-inflammatory activity in vivo, with reduced ulcerogenic effects compared to traditional NSAIDs .
Case Study 2: Anticancer Activity
In another investigation, researchers synthesized various pyrazole analogs and evaluated their efficacy against different cancer cell lines. Results indicated that certain derivatives displayed potent cytotoxic effects, leading to a decrease in cell viability through mechanisms involving apoptosis and cell cycle disruption .
Mécanisme D'action
The mechanism of action of 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
a) 1-[4-(Trifluoromethyl)benzyl]-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole
- Structural Difference : Replaces the (4-fluorophenyl)sulfonyl group with a 4-(trifluoromethyl)benzyl group.
- The benzyl linker may also alter conformational flexibility.
b) 1-[(4-Methanesulfonylphenyl)-3-trifluoromethyl-5-(4-fluorophenyl)pyrazole
- Structural Difference : Features a trifluoromethyl group at the 3-position and a methanesulfonylphenyl group at the 1-position.
- Impact : The trifluoromethyl group enhances electron-withdrawing effects, while the methanesulfonyl group offers stronger hydrogen-bonding capacity than the fluorophenyl-sulfonyl group, possibly affecting target binding.
c) N-Substituted Pyrazoline Derivatives (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde)
- Structural Difference : Pyrazoline (dihydro-pyrazole) core with carbaldehyde or acetyl substituents.
- Impact : The saturated pyrazoline ring reduces aromaticity, increasing reactivity. Substituents like carbaldehyde introduce electrophilic sites, altering chemical stability compared to the fully aromatic pyrazole.
Variations in the Benzyloxy Substituent
a) 3-{3-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazole
- Structural Difference : Lacks the 1-(4-fluorophenyl)sulfonyl group.
- Impact : The absence of the sulfonyl group simplifies the molecule, reducing molecular weight (MW) by ~150 Da. This may enhance metabolic clearance but decrease target affinity.
b) Compounds with Alternative Halogens (e.g., 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole)
- Structural Difference : Bromine replaces chlorine in the benzyloxy group.
Role of Fluorination Patterns
Fluorination is a critical design element in the target compound and its analogs:
- 4-Fluorophenyl vs. 3,5-Difluorophenyl : Compounds with multiple fluorine atoms (e.g., 5-{1-[2-(3,5-difluorophenyl)hydrazinylidene]ethyl}-3-(trifluoromethyl)-1H-pyrazole) exhibit enhanced metabolic stability and higher logP values due to increased hydrophobicity.
- Trifluoromethyl Groups : Introduce strong electron-withdrawing effects, stabilizing negative charges and modulating pKa values of adjacent functional groups.
Activité Biologique
The compound 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data, case studies, and research findings.
- Molecular Formula : C24H18ClFN2O3
- Molecular Weight : 436.86 g/mol
- CAS Number : 477711-01-6
Research indicates that this compound may act as a protein tyrosine phosphatase 1B (PTP1B) inhibitor. PTP1B is implicated in insulin signaling pathways, making it a target for diabetes treatment. The inhibition of PTP1B can enhance insulin sensitivity and glucose uptake in cells, which is crucial for managing type 2 diabetes.
Inhibition of PTP1B
A study highlighted the inhibitory effects of various pyrazole derivatives on PTP1B. The compound under discussion was shown to significantly inhibit PTP1B activity, leading to an increase in insulin signaling in cellular models. The IC50 value for this compound was reported to be around 2.17 µM , indicating potent activity compared to other tested compounds .
Antidiabetic Effects
In vivo studies using diabetic mouse models demonstrated that treatment with the compound improved glucose tolerance and lowered blood glucose levels. The compound also modulated the expression of key genes involved in insulin signaling pathways, such as IRS1 , PI3K , and AMPK .
Study 1: Effect on Insulin Sensitivity
A controlled experiment involving C57BL/KsJ-db/db mice showed that administration of the compound resulted in:
- Improvement in oral glucose tolerance .
- Restoration of normal serum lipid profiles.
- Enhanced insulin action through modulation of gene expression related to insulin signaling.
Results indicated a significant reduction in fasting blood glucose levels by approximately 30% after four weeks of treatment .
Study 2: Lipid Accumulation Inhibition
Another study investigated the effects of the compound on 3T3-L1 adipocytes, where it was found to inhibit lipid accumulation induced by MDI (methylisobutylxanthine, dexamethasone, and insulin). The compound reduced lipid droplet formation by about 40% , suggesting its potential as an anti-adipogenic agent .
Data Summary
Q & A
Q. How can researchers optimize the synthesis of 3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-fluorophenyl)sulfonyl]-1H-pyrazole to improve yield and purity?
- Methodological Answer : Begin by refining reaction conditions (e.g., solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE) principles. For example, highlights flow chemistry for controlled synthesis of diazomethanes, which can be adapted to improve reaction homogeneity and reduce side products. Use HPLC ( ) or NMR ( ) to monitor intermediate formation. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate the target compound from fluorinated byproducts .
Q. What spectroscopic techniques are most reliable for characterizing the structure of this compound?
- Methodological Answer : Combine 1H/13C NMR (to confirm aromatic substituents and sulfonyl groups) with FT-IR (to verify sulfonyl S=O stretches at ~1350–1150 cm⁻¹). For crystallographic confirmation, X-ray diffraction (XRD) is critical, as demonstrated in for analogous pyrazoline derivatives. Mass spectrometry (HRMS) should validate the molecular ion peak (M+H)+ with <2 ppm error .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Use explosion-proof equipment due to potential instability of fluorinated aromatic intermediates.
- Wear nitrile gloves , goggles , and lab coats to prevent skin/eye contact.
- Store in a dry, airtight container away from light at 2–8°C ().
- In case of inhalation, move to fresh air and administer oxygen if needed () .
Q. How can solubility challenges be addressed during formulation for biological assays?
- Methodological Answer : Test co-solvent systems (e.g., DMSO:PBS mixtures) or use copolymer carriers ( ). For hydrophobic pyrazole derivatives, micellar encapsulation (e.g., with Pluronic F-127) enhances aqueous dispersion. Pre-screen solubility via nephelometry to identify optimal conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Conduct ADME profiling to identify pharmacokinetic discrepancies (e.g., poor bioavailability). Use LC-MS/MS to quantify plasma/tissue concentrations ( ). If in vitro activity (e.g., enzyme inhibition) does not translate in vivo, consider metabolite interference via HPLC-metabolomics ( ). Validate target engagement using radiolabeled analogs (e.g., 18F for PET imaging) .
Q. How can computational modeling predict the compound’s interaction with sulfonyltransferase enzymes?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of human sulfotransferase (PDB: 3F3Y). Parameterize the ligand with Gaussian09 at the B3LYP/6-31G* level ( ). Validate binding poses with MD simulations (GROMACS) to assess stability of the fluorophenyl-sulfonyl moiety in the active site .
Q. What synthetic routes enable selective functionalization of the pyrazole ring without disrupting the sulfonyl group?
Q. How do steric and electronic effects of the 2-chloro-6-fluorobenzyl group influence the compound’s reactivity?
- Methodological Answer : Conduct Hammett analysis by synthesizing analogs with substituents of varying σ values (e.g., -NO2, -OMe). Compare reaction rates (e.g., nucleophilic aromatic substitution) via kinetic studies (UV-Vis or 19F NMR). The electron-withdrawing chloro/fluoro groups likely reduce electron density at the phenyl ring, slowing electrophilic attacks ( ) .
Methodological Notes
- Data Validation : Cross-reference crystallographic data () with computational models to resolve structural ambiguities.
- Contradiction Management : Replicate conflicting experiments under standardized conditions (e.g., fixed pH, temperature) to isolate variables ().
- Ethical Compliance : Adhere to ICH guidelines for preclinical studies, particularly for fluorinated compounds with potential environmental toxicity ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
